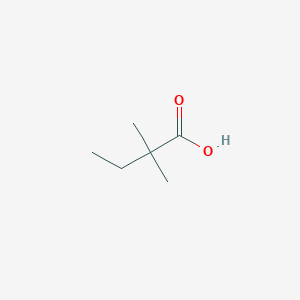

2,2-Dimethylbutyric acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dimebuttersäure kann durch verschiedene Methoden der organischen Synthese hergestellt werden. Eine gängige Methode beinhaltet die Oxidation von 2,2-Dimethylbutanol unter Verwendung eines Oxidationsmittels wie Kaliumpermanganat oder Chromtrioxid . Die Reaktion findet typischerweise unter sauren Bedingungen statt und erfordert eine sorgfältige Kontrolle der Temperatur und der Reaktionszeit, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann Dimebuttersäure durch katalytische Hydrierung von 2,2-Dimethylbutyronitril hergestellt werden. Dieser Prozess beinhaltet die Verwendung eines Metallkatalysators wie Palladium oder Platin unter Hochdruck- und Hochtemperaturbedingungen . Das resultierende Produkt wird dann durch Destillation und Kristallisationstechniken gereinigt, um Dimebuttersäure mit hoher Reinheit zu erhalten.

Chemische Reaktionsanalyse

Reaktionstypen

Dimebuttersäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitution: Dimebuttersäure kann mit Halogeniden nucleophile Substitutionsreaktionen eingehen, um verschiedene substituierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid; saure Bedingungen, kontrollierte Temperatur.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; wasserfreie Bedingungen, niedrige Temperatur.

Substitution: Halogenide (z. B. Chlor, Brom); basische oder saure Bedingungen, moderate Temperatur.

Hauptprodukte, die gebildet werden

Oxidation: 2,2-Dimethylbutansäurederivate.

Reduktion: 2,2-Dimethylbutanol.

Substitution: Substituierte Dimebuttersäurederivate.

Analyse Chemischer Reaktionen

Types of Reactions

Dimebutic acid undergoes several types of chemical reactions, including:

Substitution: Dimebutic acid can undergo nucleophilic substitution reactions with halides to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; acidic conditions, controlled temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions, low temperature.

Substitution: Halides (e.g., chlorine, bromine); basic or acidic conditions, moderate temperature.

Major Products Formed

Oxidation: 2,2-Dimethylbutanoic acid derivatives.

Reduction: 2,2-Dimethylbutanol.

Substitution: Substituted dimebutic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Dimebuttersäure hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Der Wirkungsmechanismus von Dimebuttersäure beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es wurde gezeigt, dass es die Aktivität von Enzymen beeinflusst, die am Fettsäurestoffwechsel beteiligt sind, was zu Veränderungen in der zellulären Energieproduktion und Lipidsynthese führt . Darüber hinaus kann Dimebuttersäure die Genexpression und Proteinsynthese beeinflussen, was die Zellfunktionen und Stoffwechselprozesse weiter beeinflusst .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,2-Dimethylbutansäure: Ein Strukturisomer mit ähnlichen chemischen Eigenschaften.

2,2-Dimethylbuttersäure: Ein weiteres Strukturisomer mit vergleichbarer Reaktivität.

2,2-Dimethylbutyronitril: Ein Vorläufer, der bei der Synthese von Dimebuttersäure verwendet wird.

Einzigartigkeit

Dimebuttersäure ist aufgrund seiner spezifischen Molekülstruktur einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Seine Fähigkeit, Stoffwechselwege zu modulieren und die Genexpression zu beeinflussen, macht es zu einer wertvollen Verbindung für die Forschung in verschiedenen wissenschaftlichen Bereichen .

Biologische Aktivität

2,2-Dimethylbutyric acid (DMB), also known as HST5040, is a branched-chain fatty acid that has garnered attention for its potential therapeutic applications, particularly in treating metabolic disorders such as propionic acidemia (PA) and methylmalonic acidemia (MMA). This article reviews the biological activities of DMB, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

This compound is classified as a short-chain fatty acid (SCFA) with the molecular formula and a molecular weight of 116.16 g/mol. It is characterized by its branched structure, which influences its biological activity.

DMB exhibits several biological activities that are primarily attributed to its role in metabolic pathways:

- Inhibition of Toxic Metabolites : DMB has been shown to reduce the accumulation of toxic metabolites in conditions like PA and MMA by enhancing the catabolism of propionyl-CoA (P-CoA) and methylmalonyl-CoA (M-CoA) .

- Induction of Fetal Hemoglobin : Research indicates that sodium 2,2-dimethylbutyrate (SDMB), a derivative of DMB, stimulates fetal globin synthesis. This mechanism is crucial for treating beta hemoglobinopathies such as sickle cell disease and beta-thalassemia .

- Cell Proliferation : DMB has been linked to the stimulation of erythroid cell proliferation through the activation of growth-promoting genes such as c-myb and c-myc. This effect is mediated by prolonged activation of signal transducer and activator of transcription (STAT)-5 .

Pharmacokinetics

The pharmacokinetic profile of DMB has been evaluated in clinical trials. A phase 1 study revealed that SDMB was well-tolerated across various dosages (2 to 20 mg/kg), with a terminal half-life ranging from 9 to 15 hours. Increases in reticulocyte counts were observed, indicating enhanced erythropoiesis .

Case Study: Propionic Acidemia and Methylmalonic Acidemia

In a clinical setting, DMB has been investigated for its efficacy in managing PA and MMA. A study demonstrated that treatment with DMB effectively reduced the ratio of C3/C2 metabolites in patients with these disorders, suggesting a potential role in mitigating metabolic crises associated with these conditions .

Safety and Tolerability

The safety profile of DMB has been assessed in multiple studies. The absence of significant adverse effects during clinical trials supports its potential for therapeutic use. Notably, no clinically relevant laboratory abnormalities were reported following administration .

Comparative Analysis

The following table summarizes key findings related to the biological activity of DMB compared to other short-chain fatty acids:

| Compound | Mechanism of Action | Clinical Application | Safety Profile |

|---|---|---|---|

| This compound | Reduces toxic metabolites; induces fetal hemoglobin | Treatment for PA and MMA; beta hemoglobinopathies | Well-tolerated; minimal side effects |

| Sodium Butyrate | Inhibits histone deacetylases; induces apoptosis | Cancer therapy; metabolic disorders | Moderate side effects reported |

| Arginine Butyrate | Induces fetal hemoglobin; promotes cell survival | Sickle cell disease | Some gastrointestinal side effects |

Eigenschaften

IUPAC Name |

2,2-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAXHMVRKOTJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032811 | |

| Record name | 2,2-Dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-37-9 | |

| Record name | 2,2-Dimethylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylbutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimebutic Acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY606CN05O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.